molecular formula C24H29ClN2O3 B5968772 N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide

N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide

Cat. No. B5968772
M. Wt: 428.9 g/mol
InChI Key: HMHKPOBPYXCLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide, also known as ML352, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide involves its ability to bind to Hsp70, a protein that is overexpressed in cancer cells and plays a role in protein folding and stability. By binding to Hsp70, N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide disrupts its function and leads to the degradation of client proteins, including those that promote cancer cell growth. In Alzheimer's and Parkinson's disease, N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to reduce the accumulation of toxic proteins by promoting their degradation through the lysosomal pathway.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In Alzheimer's and Parkinson's disease, N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to reduce the accumulation of toxic proteins in the brain and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide is its specificity for Hsp70, which makes it a promising candidate for cancer therapy. N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has also been shown to have low toxicity in animal models, which is an important consideration for drug development. One limitation of N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide research. One direction is to optimize the synthesis method to produce higher yields and improve solubility. Another direction is to investigate the potential of N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide as a therapeutic agent in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide analogs with improved pharmacokinetic properties could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide involves a multi-step process that starts with the reaction of 3-chlorobenzylamine with 4-piperidone to form the intermediate 3-chlorobenzyl-4-piperidone. The intermediate is then reacted with 1-(methoxyphenyl)acetyl chloride to form the final product N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide. The synthesis method has been optimized to produce high yields of pure N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide.

Scientific Research Applications

N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been studied for its potential therapeutic applications in a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to inhibit the growth of cancer cells by targeting a protein called heat shock protein 70 (Hsp70). In Alzheimer's and Parkinson's disease research, N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to reduce the accumulation of toxic proteins in the brain.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[1-(2-methoxy-2-phenylacetyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O3/c1-30-23(20-7-3-2-4-8-20)24(29)27-14-12-18(13-15-27)10-11-22(28)26-17-19-6-5-9-21(25)16-19/h2-9,16,18,23H,10-15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHKPOBPYXCLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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